4-(2-Methoxypropan-2-yl)aniline
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Overview
Description
4-(2-Methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the amino group is substituted with a 2-methoxypropan-2-yl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxypropan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with 2-methoxypropan-2-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom in the amino group with the 2-methoxypropan-2-yl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed:
Oxidation: Nitroaniline or nitrosoaniline derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(2-Methoxypropan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
- 4-methoxy-N-(tert-pentyl)aniline
- N-(4-(tert-butylamino)phenyl)acetamide
Comparison: 4-(2-Methoxypropan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(2-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H15NO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 |
InChI Key |
QEBMIWALGQEMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)OC |
Origin of Product |
United States |
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